REACTION_CXSMILES
|
C(NC(C)C)(C)C.CC(C)([O-])C.[K+].C([Li])CCC.[Br:19][C:20]1[CH:29]=[CH:28][C:23]2[S:24][CH:25]=[C:26]([CH3:27])[C:22]=2[CH:21]=1.[C:30](=[O:32])=[O:31]>CCOCC>[Br:19][C:20]1[CH:29]=[CH:28][C:23]2[S:24][C:25]([C:30]([OH:32])=[O:31])=[C:26]([CH3:27])[C:22]=2[CH:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
28.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(SC=C2C)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at -78° for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at -78° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
When all the carbon dioxide had evaporated the mixture
|
Type
|
STIRRING
|
Details
|
was shaken with water
|
Type
|
CUSTOM
|
Details
|
the ether layer was separated
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
crystallized from acetic acid
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(SC(=C2C)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |